An In-depth Technical Guide to Indeno[1,2,3-cd]fluoranthene: Chemical Structure and Properties
An In-depth Technical Guide to Indeno[1,2,3-cd]fluoranthene: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indeno[1,2,3-cd]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused five- and six-ring system. As a member of the non-alternant PAH subclass, it exhibits distinct chemical and toxicological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical methods, and toxicological profile of Indeno[1,2,3-cd]fluoranthene. Particular emphasis is placed on its carcinogenic potential and its interaction with key biological signaling pathways, including the aryl hydrocarbon receptor (AhR) and estrogen receptor (ER) pathways. This document is intended to serve as a foundational resource for researchers in the fields of environmental science, toxicology, and drug development.
Chemical Structure and Identification
Indeno[1,2,3-cd]fluoranthene is a high molecular weight PAH composed of five fused aromatic rings, including one five-membered ring. Its planar structure contributes to its environmental persistence and biological activity.
Chemical Structure:
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | Indeno[1,2,3-cd]fluoranthene |
| Synonyms | 1,2:5,6-Dibenzopyracylene[1] |
| CAS Number | 193-43-1[1][2] |
| Molecular Formula | C₂₂H₁₂[1][2] |
| Molecular Weight | 276.33 g/mol [1][2] |
| IUPAC Name | Indeno[1,2,3-cd]fluoranthene |
| InChI | InChI=1S/C22H12/c1-2-6-14-13(5-1)17-9-10-19-15-7-3-4-8-16(15)20-12-11-18(14)21(17)22(19)20/h1-12H |
| InChIKey | XAKRHFYJDSMEMI-UHFFFAOYSA-N |
| SMILES | c1ccc2c(c1)c3ccc4c5ccccc5c6ccc2c3c46 |
Physicochemical Properties
The physicochemical properties of Indeno[1,2,3-cd]fluoranthene are characteristic of high molecular weight PAHs, with low aqueous solubility and high lipophilicity.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 261-262 °C | [2] |
| Boiling Point (Predicted) | 496.5 ± 12.0 °C | [2] |
| Density (Predicted) | 1.378 ± 0.06 g/cm³ | [2] |
| Water Solubility | Insoluble | [3] |
| Organic Solvent Solubility | Soluble in nonpolar organic solvents | |
| Appearance | Yellow crystals or needles |
Synthesis and Spectroscopic Characterization
The synthesis of Indeno[1,2,3-cd]fluoranthene can be achieved through various methods, often involving the annulation of a fluoranthene core.
Synthesis
A common synthetic route involves the acylation of a polycyclic aromatic hydrocarbon, such as fluoranthene, followed by flash vacuum pyrolysis.
Experimental Protocol: Synthesis via Flash Vacuum Pyrolysis
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Step 1: Acylation of Fluoranthene: Fluoranthene is acylated with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield the corresponding bromoketone.
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Step 2: Flash Vacuum Pyrolysis (FVP): The resulting bromoketone is subjected to flash vacuum pyrolysis. The high temperature induces cyclization and aromatization to form Indeno[1,2,3-cd]fluoranthene.
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Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization.
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm).
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¹³C NMR: The carbon NMR spectrum will display a number of signals corresponding to the non-equivalent aromatic carbons in the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic system (around 1400-1600 cm⁻¹).
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Mass Spectrometry (MS): The electron ionization mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 276. The fragmentation pattern is expected to be minimal due to the stability of the aromatic system.
Analytical Methodology
The detection and quantification of Indeno[1,2,3-cd]fluoranthene, particularly in environmental matrices, are typically performed using chromatographic techniques coupled with sensitive detectors.
Table 3: Analytical Methods
| Technique | Detector | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Fluorescence (FLD) or Ultraviolet (UV) | Analysis of environmental samples (water, soil, air) |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Identification and quantification in complex mixtures |
Experimental Protocol: HPLC-FLD Analysis of Environmental Samples
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Sample Preparation: Extraction of the analyte from the sample matrix (e.g., soil, water) is typically performed using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The extract is then concentrated and may require a cleanup step to remove interfering substances.
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Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution program using a mobile phase of acetonitrile and water is commonly employed to separate the PAHs.
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Detection: A fluorescence detector is used for sensitive and selective detection of Indeno[1,2,3-cd]fluoranthene. Specific excitation and emission wavelengths are chosen to maximize the signal for the target analyte.
Toxicology and Biological Activity
Indeno[1,2,3-cd]fluoranthene is recognized as a carcinogenic compound, a characteristic shared with many other high molecular weight PAHs. Its toxicity is primarily mediated through its metabolic activation to reactive intermediates that can damage DNA.
Carcinogenicity
Indeno[1,2,3-cd]fluoranthene is classified as a probable human carcinogen. Animal studies have demonstrated its ability to induce tumors at the site of application.
Experimental Protocol: In Vivo Carcinogenicity Bioassay (General)
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Animal Model: Typically, mouse skin painting studies or rodent lung implantation studies are conducted.
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Dosing: The test compound is dissolved in a suitable vehicle (e.g., acetone) and applied to the skin of the mice or implanted into the lungs of rats at various dose levels.
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Observation Period: The animals are monitored over their lifetime for the development of tumors.
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Endpoint: The incidence and multiplicity of tumors in the treated groups are compared to a control group that received only the vehicle.
Mutagenicity
The mutagenic potential of Indeno[1,2,3-cd]fluoranthene can be assessed using the bacterial reverse mutation assay, commonly known as the Ames test.
Experimental Protocol: Ames Test
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Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.
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Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
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Procedure: The bacterial strains are exposed to various concentrations of Indeno[1,2,3-cd]fluoranthene on a minimal glucose agar plate.
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Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.
Mechanism of Action and Signaling Pathways
The biological effects of Indeno[1,2,3-cd]fluoranthene are believed to be mediated through its interaction with specific cellular signaling pathways.
Like many PAHs, Indeno[1,2,3-cd]fluoranthene is a ligand for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Activation of the AhR pathway is a key step in the metabolic activation and subsequent toxicity of PAHs.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.
Some studies on related PAHs suggest that they can interfere with the estrogen receptor (ER) signaling pathway. This can occur through direct binding to the receptor or by altering the metabolism of endogenous estrogens. Indeno[1,2,3-cd]fluoranthene has been shown to have antiestrogenic effects by increasing the metabolism of estradiol.
References
- 1. Fact sheet: Indeno pyrene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. INDENO(1,2,3-C,D)FLUORANTHENE price,buy INDENO(1,2,3-C,D)FLUORANTHENE - chemicalbook [chemicalbook.com]
- 3. nj.gov [nj.gov]
